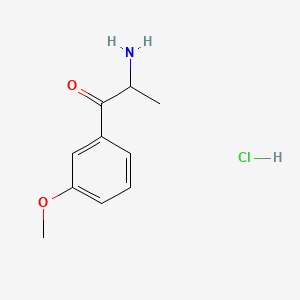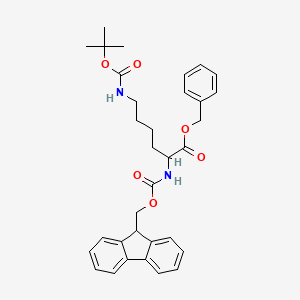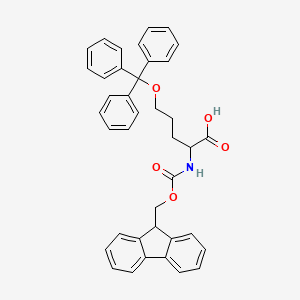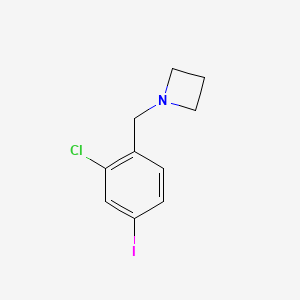
1-(2-Chloro-4-iodobenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-iodobenzyl)azetidine is a chemical compound with the molecular formula C10H11ClIN. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-iodobenzyl)azetidine typically involves the reaction of 2-chloro-4-iodobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the azetidine ring attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-iodobenzyl)azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo substituents on the benzyl ring.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: The strained four-membered ring of azetidine can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives of the azetidine ring .
Applications De Recherche Scientifique
1-(2-Chloro-4-iodobenzyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-iodobenzyl)azetidine is primarily related to its ability to undergo various chemical transformations. The azetidine ring’s strain and the presence of reactive substituents (chloro and iodo groups) make it highly reactive under appropriate conditions. These features enable the compound to interact with different molecular targets and pathways, leading to the formation of various functionalized derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that share some reactivity patterns with azetidines but are generally more strained and reactive.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are less strained and more stable compared to azetidines.
Uniqueness of 1-(2-Chloro-4-iodobenzyl)azetidine
This compound is unique due to its specific substitution pattern on the benzyl ring and the presence of the azetidine ring.
Propriétés
Formule moléculaire |
C10H11ClIN |
|---|---|
Poids moléculaire |
307.56 g/mol |
Nom IUPAC |
1-[(2-chloro-4-iodophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClIN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clé InChI |
RDILUFPBXLDSAK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=C(C=C(C=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


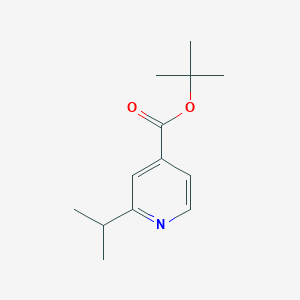
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)
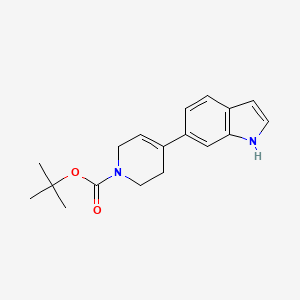
![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)

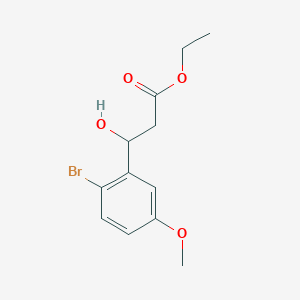


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
